Galanthamine

nAChR allosteric modulation Alzheimer's disease mechanism nicotinic receptor pharmacology

Galanthamine is the sole commercially available AChE inhibitor with validated nicotinic allosteric potentiating ligand (APL) activity across human α4β2, α3β4, and α6β4 nAChR subtypes. Unlike donepezil or rivastigmine—which lack APL activity entirely—galanthamine is an irreplaceable positive control for nAChR allosteric modulation assays and prepulse inhibition studies. With 85–100% oral bioavailability, ~18% plasma protein binding, and no hepatotoxicity risk (vs. tacrine), it is the preferred reference standard for chronic in vivo Alzheimer's and schizophrenia preclinical models and oral formulation development.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 1953-04-4; 357-70-0
Cat. No. B15607146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanthamine
CAS1953-04-4; 357-70-0
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
InChIInChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
InChIKeyASUTZQLVASHGKV-JDFRZJQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCrystals from water;  decomposition 256-257 °C. Sparingly sol in cold;  more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/
Fairly soluble in hot water;  freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether.
1.70e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Galanthamine (CAS 1953-04-4; 357-70-0): Baseline Profile for Scientific and Industrial Procurement


Galantamine is a tertiary Amaryllidaceae alkaloid that functions as a selective, reversible inhibitor of acetylcholinesterase (AChE) and concurrently as an allosteric potentiating ligand (APL) at human neuronal nicotinic acetylcholine receptors (nAChRs) [1]. This dual mechanism distinguishes galantamine from all other approved AChE inhibitors used in the management of mild-to-moderate Alzheimer's disease, including donepezil, rivastigmine, and tacrine [2]. Galantamine exhibits moderate AChE inhibitory potency (IC50 in the mid-nanomolar to low-micromolar range depending on assay system), favorable brain penetration, low plasma protein binding, and high oral bioavailability relative to its in-class comparators [3].

Why Galanthamine Cannot Be Simply Substituted with Donepezil, Rivastigmine, or Tacrine


Although galantamine, donepezil, rivastigmine, and tacrine all inhibit AChE, they diverge fundamentally in nicotinic receptor pharmacology, enzyme selectivity profile, hepatotoxicity risk, and pharmacokinetic properties. Galantamine is the only approved AChE inhibitor that concurrently acts as a nicotinic allosteric potentiating ligand (APL), a property completely absent in donepezil and rivastigmine [1]. Furthermore, donepezil actively blocks M1 muscarinic receptor signaling, while galantamine does not [2]. Galantamine lacks the hepatotoxicity that curtailed tacrine's clinical use [3], and its low protein binding (~18%) and high oral bioavailability (85–100%) impart a distinct pharmacokinetic profile that cannot be replicated by simply dose-adjusting donepezil or rivastigmine [4]. These multidimensional differences mean that galantamine is pharmacologically non-substitutable.

Quantitative Head-to-Head Evidence for Galanthamine Differentiation vs. Comparator Cholinesterase Inhibitors


Nicotinic Allosteric Potentiation: Galantamine vs. Donepezil and Rivastigmine — Presence vs. Absence of APL Activity

Galantamine is a potent allosteric potentiating ligand (APL) of human α4β2, α3β4, and α6β4 nicotinic acetylcholine receptors (nAChRs), enhancing agonist-evoked responses at clinically relevant cerebrospinal fluid concentrations (0.1–1 μM). In the same whole-cell patch-clamp system using HEK-293 cells stably expressing individual human nAChR subtypes, donepezil and rivastigmine were completely devoid of nicotinic APL action; at micromolar concentrations, both compounds instead blocked nAChR activity [1]. Galantamine also showed no modulation of human M1–M5 muscarinic receptors, confirming its selective action at nAChRs [1]. This mechanistic dichotomy translates into functional differentiation: in rat behavioral models, galantamine but not donepezil enhanced the antipsychotic-like effect of the D2/3 antagonist raclopride in the conditioned avoidance response (CAR) test [2], and galantamine but not donepezil reversed isolation rearing-induced prepulse inhibition (PPI) deficits in mice — a difference attributed to donepezil's blockade of M1 muscarinic receptor-mediated Ca2+ signaling [3][4].

nAChR allosteric modulation Alzheimer's disease mechanism nicotinic receptor pharmacology

Hepatotoxicity Profile: Galantamine vs. Tacrine — Direct Comparison in Human Hepatic Cells

In a direct comparative study using human HepG2 hepatoma cells, tacrine at concentrations ≥10 μM induced significant oxidative stress as evidenced by elevated reactive oxygen species (ROS) and malondialdehyde (MDA) production, together with decreased glutathione (GSH) levels. Tacrine also caused mitochondrial membrane potential depolarization and impaired redox status. In contrast, galantamine tested at identical concentrations showed no significant deviation from control in any of these oxidative stress or mitochondrial impairment markers, demonstrating a clean hepatotoxicity profile under the same experimental conditions [1]. This finding is consistent with clinical experience: tacrine use was limited by a ~49% incidence of elevated liver enzymes, while galantamine has not been associated with hepatotoxicity [2][3].

hepatotoxicity drug safety screening oxidative stress biomarkers

Plasma Protein Binding: Galantamine (~18%) vs. Donepezil (~96%) vs. Rivastigmine (~40%) — Impact on Free Drug Fraction

Across multiple authoritative pharmacokinetic reviews and drug comparison tables, galantamine consistently exhibits substantially lower plasma protein binding (~18%) compared with donepezil (~96%) and rivastigmine (~40%) [1][2][3]. This translates to an approximate free (pharmacologically active) fraction of ~82% for galantamine versus only ~4% for donepezil. Low protein binding is a pharmacokinetic advantage in polypharmacy scenarios common in Alzheimer's disease, as it minimizes the risk of drug-drug interactions via protein-binding displacement [1]. Additionally, a higher free fraction facilitates more predictable brain penetration and target engagement [4].

plasma protein binding free drug hypothesis pharmacokinetic differentiation

Oral Bioavailability: Galantamine (85–100%) vs. Rivastigmine (40%) — Quantified Absorption Advantage

Galantamine demonstrates high oral bioavailability in the range of 85–100%, whereas rivastigmine exhibits only approximately 40% oral bioavailability [1][2]. Donepezil also reports high bioavailability (~100%), but this is achieved in the context of >90% protein binding, which limits the free drug concentration (see Evidence Item 3). Galantamine thus uniquely combines high oral absorption with low protein binding. This combination yields more predictable and consistent systemic exposure, reducing variability in research models and clinical dose-response relationships [3]. Furthermore, galantamine's rapid absorption (tmax ~1 hour for immediate-release formulation) facilitates flexible dosing for acute experimental protocols [4].

oral bioavailability formulation development systemic exposure

Brain Penetration: Galantamine Brain-to-Plasma Ratio of 3.3–13 vs. Donepezil — Direct Tissue-Level Quantification

In a direct comparative study across three species, galantamine achieved brain-to-plasma concentration ratios of 3.3–5.2 in mouse and 6.6–13 in rat, substantially exceeding the ratios observed for donepezil in rabbit (1.2–1.5) [1]. Brain AChE inhibition Ki values were: galantamine 7.1 μg/g vs. donepezil 2.3 μg/g in rat, 8.3 vs. 0.65 μg/g in mouse, and 19.1 vs. 1.3 μg/g in rabbit [1]. Despite galantamine's lower in vitro AChE inhibitory potency relative to donepezil (40- to 500-fold weaker based on biochemical assays), the data indicate that 3–15 times higher galantamine doses are needed to achieve equivalent brain AChE inhibition, yet the superior brain penetration allows galantamine to reach concentrations within the optimal APL dose-response range (1.5–5 mg/kg) at clinically relevant doses [1]. Galantamine also exhibits faster brain clearance, which may be advantageous for protocols requiring washout between experimental sessions [1].

brain penetration CNS drug delivery brain-to-plasma ratio acetylcholinesterase inhibition

Recommended Research and Industrial Application Scenarios Where Galanthamine Provides Verifiable Differentiation


CNS Drug Discovery Programs Targeting Nicotinic Acetylcholine Receptor Modulation

Galantamine is the only commercially available AChE inhibitor with validated nicotinic APL activity across multiple human nAChR subtypes (α4β2, α3β4, α6β4). For drug discovery programs investigating nicotinic receptor allosteric modulation as a therapeutic strategy in Alzheimer's disease, schizophrenia, or cognitive enhancement, galantamine serves as an essential positive control tool compound that donepezil or rivastigmine cannot replace. The APL activity operates at clinically relevant brain concentrations (0.1–1 μM), and the compound has been extensively validated in nAChR-expressing HEK-293 patch-clamp systems [1][2]. The binary differentiation — donepezil and rivastigmine lack APL activity entirely — makes galantamine the only reference standard for calibrating nAChR allosteric potentiation assays [2].

Preclinical Models of Schizophrenia and Sensory Information-Processing Deficits

Galantamine reversibly improves prepulse inhibition (PPI) deficits in the mouse social isolation model — a robust endophenotype for schizophrenia — whereas donepezil does not. This functional differentiation stems from galantamine's lack of M1 muscarinic receptor blockade, in contrast to donepezil which directly inhibits M1-mAChR-mediated Ca2+ signaling [3][4]. For academic and industry laboratories studying sensory gating deficits or evaluating adjunctive antipsychotic strategies, galantamine provides a unique pharmacologic probe that enhances dopaminergic antipsychotic efficacy (as demonstrated in the raclopride CAR paradigm [5]) without the confounding M1 receptor antagonism of donepezil.

Hepatic Safety-Critical Research Including Chronic Dosing and Toxicology Studies

For in vivo studies requiring sustained AChE inhibition without hepatic toxicity, galantamine offers a well-documented safety advantage over tacrine. Direct comparative HepG2 data demonstrate that tacrine induces oxidative stress and mitochondrial impairment at ≥10 μM, while galantamine is free of these effects at identical concentrations [6]. This enables long-term dosing protocols in rodents without the confounding variable of drug-induced liver injury. Procurement of galantamine rather than tacrine for chronic studies eliminates the need for liver function monitoring and reduces animal attrition due to hepatotoxicity [6][7].

Formulation Development Requiring Predictable Oral Bioavailability and Low Protein Binding

Galantamine's combination of high oral bioavailability (85–100%) and low plasma protein binding (~18%) makes it a preferred candidate for developing oral solid dosage forms with predictable systemic exposure [8][9]. Unlike rivastigmine (40% bioavailability), galantamine does not require complex formulation strategies to overcome absorption limitations. Unlike donepezil (96% protein bound), galantamine's high free fraction simplifies pharmacokinetic modeling and reduces the risk of protein-binding-mediated drug-drug interactions — a significant consideration for formulations targeting elderly populations on polypharmacy [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galanthamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.